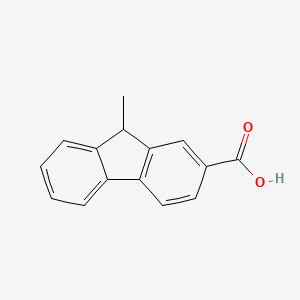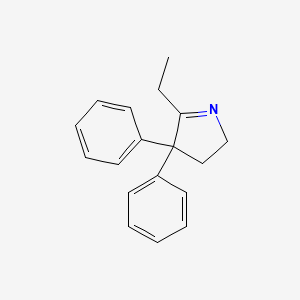
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound characterized by a cyclohexa-2,4-dien-1-one core structure with a 1,3-diazinan-2-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with a diamine under photolytic conditions. The reaction is carried out by irradiating the mixture with visible light, which induces the formation of a ketene intermediate. This intermediate then reacts with the diamine to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, light intensity, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan-2-ylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include bis-amides, sulfone derivatives, and various substituted cyclohexa-2,4-dien-1-one compounds .
Scientific Research Applications
6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one involves the formation of reactive intermediates such as ketenes under photolytic conditions. These intermediates can then react with nucleophiles to form stable products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the cyclohexa-2,4-dien-1-one core and the diazinan-2-ylidene substituent .
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-pyrimidin-2-ylidene)cyclohexa-2,4-dien-1-one
- 4-(1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
- 4-amino-6-(1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Properties
CAS No. |
65739-64-2 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H12N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
InChI Key |
ASEAXFLYJBVEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)
![2-(benzylthio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B11973849.png)


![3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973869.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)

